molecular formula C18H24BrNO3S B1667781 Bretylium tosylate CAS No. 61-75-6

Bretylium tosylate

Cat. No.: B1667781
CAS No.: 61-75-6
M. Wt: 414.4 g/mol
InChI Key: KVWNWTZZBKCOPM-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Bretylium tosylate primarily targets the peripheral sympathetic nervous system . It inhibits the release of noradrenaline from nerve terminals, effectively decreasing output from the peripheral sympathetic nervous system .

Mode of Action

This compound’s mode of action is thought to be the inhibition of voltage-gated K(+) channels . Recent evidence has shown that bretylium may also inhibit the Na,K-ATPase by binding to the extracellular K-site .

Biochemical Pathways

This compound affects the biochemical pathways related to the release of noradrenaline. By inhibiting the release of noradrenaline, it decreases the output from the peripheral sympathetic nervous system . This results in changes in the downstream effects of noradrenaline on various physiological processes.

Pharmacokinetics

This compound is poorly absorbed orally, requiring either intramuscular or intravenous administration . The elimination half-life ranges from 4 to 17 hours . Approximately 70-80% of the drug is excreted in urine within 24 hours . These properties impact the bioavailability of this compound and necessitate dosage modification in renal disease .

Result of Action

The result of this compound’s action is the suppression of ventricular fibrillation and ventricular arrhythmias . It achieves this by depressing adrenergic nerve terminal excitability, which inhibits norepinephrine release . This leads to a decrease in the output from the peripheral sympathetic nervous system .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, renal dysfunction can reduce the renal clearance of bretylium, leading to a significant reduction in the apparent volume of distribution . Additionally, the drug’s efficacy can be affected by the presence of other drugs. For example, quinidine and procainamide may potentiate the hypotensive effects of bretylium .

Biochemical Analysis

Biochemical Properties

Bretylium Tosylate blocks the release of noradrenaline from nerve terminals . In effect, it decreases output from the peripheral sympathetic nervous system . It also acts by blocking K+ channels and is considered a class III antiarrhythmic . The primary mode of action for this compound is thought to be inhibition of voltage-gated K(+) channels . Recent evidence has shown that this compound may also inhibit the Na,K-ATPase by binding to the extracellular K-site .

Cellular Effects

This compound selectively accumulates in sympathetic ganglia and their postganglionic adrenergic neurons where it inhibits norepinephrine release by depressing adrenergic nerve terminal excitability . It also suppresses ventricular fibrillation and ventricular arrhythmias .

Molecular Mechanism

This compound inhibits norepinephrine release by depressing adrenergic nerve terminal excitability . The mechanisms of the antifibrillatory and antiarrhythmic actions of this compound are not established . It has been demonstrated in animal experiments that this compound increases the ventricular fibrillation threshold, increases the action potential duration and effective refractory period without changes in heart rate .

Temporal Effects in Laboratory Settings

The onset of antiarrhythmic action of this compound may be delayed by 20 minutes to 2 hours despite fast ventricular antifibrillatory response (within minutes) . The delay in effect is longer after intramuscular than after intravenous injection .

Dosage Effects in Animal Models

In animal studies, this compound has been shown to lower the canine defibrillation threshold, to facilitate conversion of hypothermia-induced ventricular fibrillation, and to effect spontaneous defibrillation .

Metabolic Pathways

This compound is primarily excreted via the kidneys . This necessitates dosage modification in renal disease .

Transport and Distribution

This compound is poorly absorbed orally, requiring either intramuscular or intravenous administration . It is primarily excreted via the kidneys .

Subcellular Localization

This compound selectively accumulates in sympathetic ganglia and their postganglionic adrenergic neurons . This specificity for sympathetic nerves is achieved because it is a substrate for the noradrenaline transporter; hence, it accumulates inside nerve terminals which have this transporter .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bretylium tosylate is synthesized through a series of chemical reactions involving the formation of a bromobenzyl quaternary ammonium compound. The process involves the reaction of 2-bromobenzyl chloride with ethyldimethylamine to form the quaternary ammonium salt, which is then reacted with p-toluenesulfonic acid to yield this compound .

Industrial Production Methods

In industrial settings, this compound is produced by forming a slurry of the compound with a mixture of acetone and ethyl acetate. The slurry is then filtered to obtain purified this compound with a purity of at least 99.5% . This method ensures the removal of potentially mutagenic impurities such as ethyl p-toluenesulfonate and 2-bromobenzylbromide .

Chemical Reactions Analysis

Bretylium tosylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Properties

IUPAC Name

(2-bromophenyl)methyl-ethyl-dimethylazanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN.C7H8O3S/c1-4-13(2,3)9-10-7-5-6-8-11(10)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H,4,9H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWNWTZZBKCOPM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CC1=CC=CC=C1Br.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022685
Record name Bretylium tosylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>62.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855621
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

61-75-6
Record name Bretylium tosylate
Source CAS Common Chemistry
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Record name Bretylium tosylate [USAN:USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bretylium tosylate
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Record name Bretylium tosylate
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Record name Bretylium tosilate
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Record name BRETYLIUM TOSYLATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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